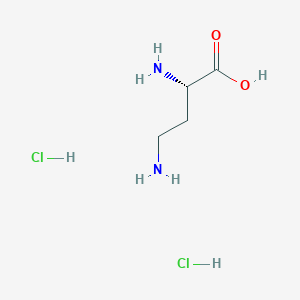

L-2,4-Diaminobutyric acid dihydrochloride

Descripción general

Descripción

L-2,4-Diaminobutyric acid dihydrochloride is an unnatural amino acid derivative. It is commonly used in scientific research due to its unique properties and applications. The compound is known for its ability to differentiate β-N-methylamino-L-alanine from other diamino acids using various analytical techniques .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-2,4-Diaminobutyric acid dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2,4-diaminobutyric acid with hydrochloric acid to form the dihydrochloride salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as crystallization and purification to obtain the final product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

L-2,4-Diaminobutyric acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

L-2,4-Diaminobutyric acid dihydrochloride serves as a precursor in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its role as a GABA transaminase inhibitor leads to elevated levels of GABA (gamma-aminobutyric acid), which can enhance drug efficacy for conditions such as epilepsy and anxiety disorders .

Case Study: Neuroprotective Effects

A study demonstrated that DAB's inhibition of GABA transaminase resulted in increased GABA concentrations in the brain, providing potential therapeutic benefits for neurodegenerative diseases. The compound has shown promise in preclinical models for its neuroprotective properties against neurotoxicity induced by various agents .

Biochemical Research

In biochemical research, DAB is utilized to study amino acid metabolism and its implications in various physiological processes. The compound's ability to inhibit ornithine carbamoyltransferase has been linked to its neurotoxic effects, providing insights into metabolic pathways related to ammonia toxicity .

Data Table: Metabolic Pathways Influenced by DAB

| Pathway | Effect of DAB |

|---|---|

| Ammonia Metabolism | Inhibition of urea synthesis |

| GABA Metabolism | Increased GABA levels |

| Ornithine Pathway | Competitive inhibition |

Gene Therapy

DAB is being explored for its potential in gene therapy applications. It may facilitate the delivery of genetic material into cells, improving therapeutic outcomes for genetic disorders. The compound's ability to enhance cellular uptake of therapeutic agents is a key area of research .

Case Study: Enhanced Gene Delivery

Research indicated that DAB could improve the efficiency of plasmid DNA delivery in vitro, leading to higher expression levels of target genes in mammalian cells. This property is particularly relevant for developing gene therapies targeting genetic diseases .

Plant Biology

In agricultural research, this compound is investigated for its potential to enhance plant growth and stress resistance. Studies have shown that it can promote root development and increase resilience against environmental stressors like drought and salinity .

Data Table: Effects on Plant Growth

| Parameter | Control Group | DAB Treatment Group |

|---|---|---|

| Root Length (cm) | 10 | 15 |

| Leaf Area (cm²) | 30 | 45 |

| Stress Resistance Score | 5 | 8 |

Diagnostic Tools

DAB is being developed as a component in diagnostic assays for detecting specific biomarkers associated with various diseases. Its ability to interact with biological molecules makes it a valuable tool in early diagnosis and treatment strategies .

Case Study: Biomarker Detection

A recent study highlighted the use of DAB in assays designed to detect neurotoxic compounds in seafood, demonstrating its potential as an internal standard for amino acid analysis and biomarker quantification .

Mecanismo De Acción

L-2,4-Diaminobutyric acid dihydrochloride exerts its effects by inhibiting GABA transaminase, an enzyme responsible for the degradation of GABA. This inhibition leads to an increase in GABA levels, which can have various physiological effects, including antitumor activity . The compound’s molecular targets and pathways involve interactions with GABAergic systems and potential modulation of neurotransmitter levels .

Comparación Con Compuestos Similares

Similar Compounds

- DL-2,3-Diaminopropionic acid monohydrochloride

- L-BMAA hydrochloride

- Fmoc-Dab (Boc)-OH

- Fmoc-Dap-OH

- L-β-Homolysine dihydrochloride

Uniqueness

L-2,4-Diaminobutyric acid dihydrochloride is unique due to its specific applications in differentiating β-N-methylamino-L-alanine and its ability to inhibit GABA transaminase. These properties make it valuable in both analytical and biological research .

Actividad Biológica

L-2,4-Diaminobutyric acid dihydrochloride (DAB) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 191.056 g/mol

- CAS Number : 1883-09-6

- Melting Point : 191-195 °C

- Boiling Point : 321 °C at 760 mmHg

L-2,4-Diaminobutyric acid acts primarily as an inhibitor of certain enzymes involved in amino acid metabolism. It has been shown to competitively inhibit ornithine carbamoyltransferase in rat liver homogenates, which is crucial for the urea cycle. This inhibition can lead to increased ammonia levels in the body, contributing to neurotoxic effects observed in various studies .

Biological Activities

-

Neurotoxicity :

- Studies indicate that DAB can induce neurotoxic effects characterized by hyperirritability, tremors, and convulsions following intraperitoneal administration in rats. These symptoms appear within 12 to 20 hours post-administration .

- The compound has been linked to chronic ammonia toxicity, which is less acute compared to other amino acids like l-homoarginine and l-leucine .

- Metabolic Role :

- Potential Therapeutic Uses :

Case Study 1: Neurotoxic Effects

A study conducted on rats demonstrated that administering toxic doses of DAB resulted in significant behavioral changes and physiological responses. The research noted an increase in blood ammonia levels and glutamine concentration in the brain, indicating disrupted metabolic processes due to enzyme inhibition .

Case Study 2: Enzyme Inhibition

Research published in various biochemical journals highlighted that DAB’s inhibition of ornithine carbamoyltransferase leads to impaired urea synthesis in liver cells. This finding suggests that DAB could be used to study metabolic disorders related to ammonia detoxification .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 191.056 g/mol |

| Melting Point | 191-195 °C |

| Boiling Point | 321 °C at 760 mmHg |

| Neurotoxic Symptoms | Hyperirritability, Tremors |

| Enzyme Inhibition | Ornithine Carbamoyltransferase |

Propiedades

IUPAC Name |

(2S)-2,4-diaminobutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAWCHIBBNLOJ-QTNFYWBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046108 | |

| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883-09-6 | |

| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2,4-diaminobutyric acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.